2-Butyl-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-methylaniline, also known as BAM, is a chemical compound that belongs to the class of aromatic amines. It is widely used in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
2-Butyl-6-methylaniline has been shown to exhibit a unique mechanism of action, which involves the formation of a stable complex with metal ions. This complexation can lead to various biological effects, such as enzyme inhibition and DNA binding, making 2-Butyl-6-methylaniline a promising candidate for drug development.
Biochemische Und Physiologische Effekte
2-Butyl-6-methylaniline has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative stress. 2-Butyl-6-methylaniline has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butyl-6-methylaniline has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. It also exhibits unique properties, such as complexation with metal ions, which can lead to various biological effects. However, one limitation of 2-Butyl-6-methylaniline is its potential toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the use of 2-Butyl-6-methylaniline in scientific research. One potential application is in the development of new drugs, particularly those that target metalloenzymes. 2-Butyl-6-methylaniline can also be used as a precursor for the synthesis of new dyes and materials. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 2-Butyl-6-methylaniline.
Conclusion
In conclusion, 2-Butyl-6-methylaniline is a promising compound that has a range of potential applications in scientific research. Its unique properties, such as complexation with metal ions, make it a valuable tool for drug development and other applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-Butyl-6-methylaniline involves the reaction of 2-bromo-6-methylaniline with butyllithium, followed by quenching with water. This method yields a high purity and yield of 2-Butyl-6-methylaniline, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-methylaniline has been widely used in the field of scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and biological applications. 2-Butyl-6-methylaniline has also been used as a precursor for the synthesis of other compounds, such as dyes and pharmaceuticals.
Eigenschaften
CAS-Nummer |
153405-18-6 |
---|---|
Produktname |
2-Butyl-6-methylaniline |
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-butyl-6-methylaniline |
InChI |
InChI=1S/C11H17N/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
VTJGUVJXULLGNA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC(=C1N)C |
Kanonische SMILES |
CCCCC1=CC=CC(=C1N)C |
Synonyme |
Benzenamine, 2-butyl-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.